molecular formula C11H14O3 B1598924 3-(Ethoxymethyl)-4-methoxybenzaldehyde CAS No. 832737-85-6

3-(Ethoxymethyl)-4-methoxybenzaldehyde

Cat. No. B1598924
M. Wt: 194.23 g/mol
InChI Key: QNWBFWJFRDIZEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "3-(Ethoxymethyl)-4-methoxybenzaldehyde" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Antiviral Activity of Pyrimidines

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound is used in the synthesis of pyrimidines, which have demonstrated antiviral activity .
  • Results or Outcomes: The synthesized pyrimidines showed antiviral activity, although the specific results, including any quantitative data or statistical analyses, were not provided in the source .

Production of Nanocrystalline Cellulose

  • Scientific Field: Cellulose Research
  • Application Summary: Imidazolium ionic liquids, which can be synthesized using “3-(Ethoxymethyl)-4-methoxybenzaldehyde”, were used for the hydrolysis of cellulose . This process resulted in the production of nanocrystalline cellulose .
  • Methods of Application: The type of the cation in the ionic liquid greatly influenced the particle size and dispersity of the produced cellulosic materials . Specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The produced cellulosic materials were used as fillers for a chitosan matrix. The mechanical properties of the resulting polymer composites were influenced by the particle size and dispersity of the cellulose .

Prevention and Treatment of Cardiovascular Diseases

  • Scientific Field: Traditional Chinese Medicine
  • Application Summary: Polygonatum, a traditional Chinese herbal medicine, has a variety of pharmacological applications and biological activities, such as antioxidant activity, anti-inflammation, antibacterial effect, immune-enhancing effect, glucose regulation, lipid-lowering and anti-atherosclerotic effects, treatment of diabetes and anticancer effect . “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is one of the active ingredients in Polygonatum .

Synthesis of 5-Ethoxymethylfurfural from Biomass-Derived 5-Hydroxymethylfurfural

  • Scientific Field: Green Chemistry
  • Application Summary: “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is used in the synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural . 5-Ethoxymethylfurfural has been identified as a potential next-generation biodiesel candidate to improve and replace current petroleum-based fuels .
  • Results or Outcomes: The synthesized 5-ethoxymethylfurfural showed potential as a next-generation biodiesel candidate .

Non-Toxic Cyanide Sources and Cyanating Agents

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of non-toxic cyanide sources and cyanating agents . These agents are used in the synthesis of structurally diverse products containing the nitrile function .
  • Results or Outcomes: The synthesized non-toxic cyanide sources and cyanating agents showed potential as safer alternatives for cyanation reactions .

Production of Hydrophobic Analogs of Biomass-Derived 5-Hydroxymethylfurfural

  • Scientific Field: Biomass Conversion and Biorefinery
  • Application Summary: “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is used in the production of hydrophobic analogs of biomass-derived 5-hydroxymethylfurfural . These analogs show promises in supplanting 5-hydroxymethylfurfural from its derivative chemistry .
  • Results or Outcomes: The produced hydrophobic analogs of 5-hydroxymethylfurfural showed potential as renewable chemical intermediates in the biorefinery research for the productions of fuels, chemicals, and materials .

Safety And Hazards

The safety and hazards associated with “3-(Ethoxymethyl)-4-methoxybenzaldehyde” are not explicitly mentioned in the search results .

Future Directions

The future directions of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” are not explicitly mentioned in the search results .

properties

IUPAC Name

3-(ethoxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWBFWJFRDIZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390038
Record name 3-(ethoxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxymethyl)-4-methoxybenzaldehyde

CAS RN

832737-85-6
Record name 3-(ethoxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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